2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine
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Overview
Description
2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazine ring.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and pyrrolidine-containing molecules. Examples include:
2-(trifluoromethyl)pyrrolidine: A related compound with a simpler structure but similar functional groups.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring, making them structurally related.
Uniqueness
What sets 2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine apart is its combination of a pyrazine ring with a pyrrolidine moiety and a trifluoromethyl group. This unique structure imparts specific electronic and steric properties that can be leveraged in various applications, from drug design to materials science.
Properties
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-2-1-10(7-21-12)14(23)22-6-3-11(9-22)24-13-8-19-4-5-20-13/h1-2,4-5,7-8,11H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTJWWMOQJXZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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